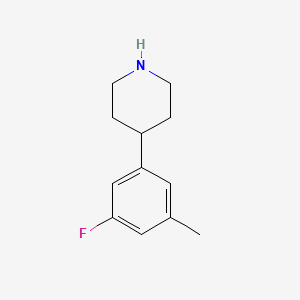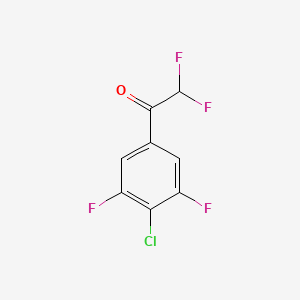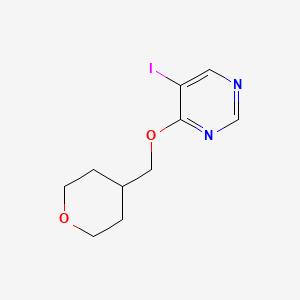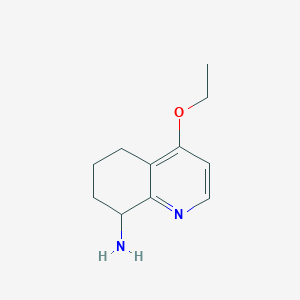
trans-1-(4-Aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-1-(4-Aminopirimidin-2-il)-3-fluoro-3-metil-piperidin-4-ol: es un compuesto orgánico complejo que pertenece a la clase de compuestos heterocíclicos
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de trans-1-(4-Aminopirimidin-2-il)-3-fluoro-3-metil-piperidin-4-ol típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye:
Formación del anillo de pirimidina: Comenzando con un precursor adecuado, como la 4-aminopirimidina, el anillo de pirimidina se construye a través de reacciones de ciclización.
Introducción del anillo de piperidina: El anillo de piperidina se introduce a través de reacciones de sustitución nucleofílica, que a menudo involucran intermediarios como la 3-fluoro-3-metil-piperidina.
Ensamblaje final: El compuesto final se ensambla a través de una serie de reacciones de acoplamiento, asegurando que se logre la estereoquímica correcta (configuración trans).
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden incluir:
Procesamiento por lotes: Utilizando reactores a gran escala para llevar a cabo la síntesis de múltiples pasos.
Química de flujo continuo: Utilizando reactores de flujo continuo para mejorar la eficiencia y el rendimiento de la reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
trans-1-(4-Aminopirimidin-2-il)-3-fluoro-3-metil-piperidin-4-ol: sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica y electrofílica son comunes, involucrando reactivos como halógenos o agentes alquilantes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Halógenos (por ejemplo, cloro, bromo) en presencia de un catalizador.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos correspondientes, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales.
Aplicaciones Científicas De Investigación
trans-1-(4-Aminopirimidin-2-il)-3-fluoro-3-metil-piperidin-4-ol: tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para crear moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica o inhibidor en estudios enzimáticos.
Medicina: Explorado por sus propiedades farmacológicas, incluidos los posibles efectos terapéuticos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de trans-1-(4-Aminopirimidin-2-il)-3-fluoro-3-metil-piperidin-4-ol involucra su interacción con objetivos moleculares específicos:
Objetivos moleculares: El compuesto puede unirse a enzimas o receptores, modulando su actividad.
Vías implicadas: Puede influir en varias vías bioquímicas, potencialmente afectando procesos celulares como la transducción de señales o el metabolismo.
Comparación Con Compuestos Similares
trans-1-(4-Aminopirimidin-2-il)-3-fluoro-3-metil-piperidin-4-ol: se puede comparar con compuestos similares para destacar su singularidad:
Compuestos similares: Compuestos como la 4-aminopirimidina, la 3-fluoro-3-metil-piperidina y otros derivados de piperidina.
Singularidad: La presencia de ambos anillos, pirimidina y piperidina, junto con el átomo de flúor, le confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C10H15FN4O |
|---|---|
Peso molecular |
226.25 g/mol |
Nombre IUPAC |
(3R,4R)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methylpiperidin-4-ol |
InChI |
InChI=1S/C10H15FN4O/c1-10(11)6-15(5-3-7(10)16)9-13-4-2-8(12)14-9/h2,4,7,16H,3,5-6H2,1H3,(H2,12,13,14)/t7-,10-/m1/s1 |
Clave InChI |
VOQUXWJRSPKSKC-GMSGAONNSA-N |
SMILES isomérico |
C[C@]1(CN(CC[C@H]1O)C2=NC=CC(=N2)N)F |
SMILES canónico |
CC1(CN(CCC1O)C2=NC=CC(=N2)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



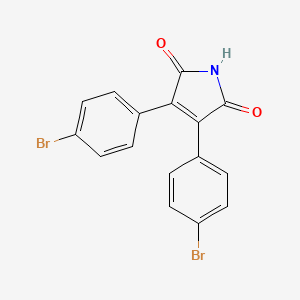
![(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;4-methylbenzenesulfonic acid](/img/structure/B12092762.png)
![[3-(Dimethylamino)propyl][(5-methylthiophen-2-YL)methyl]amine](/img/structure/B12092771.png)
